4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with a complex molecular structure It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of ethyl acetoacetate with hydrazine to form the pyrazole ring, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, which can have different functional groups attached, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide
4-Amino-N-[3-(diethylamino)propyl]benzamide
4-Amino-N-[2-(diethylamino)propyl]benzamide
Uniqueness: 4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of the ethyl group on the pyrazole ring and the diethylamino propyl side chain. These structural differences can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O/c1-4-17(5-2)9-7-8-15-13(19)12-11(14)10-18(6-3)16-12/h10H,4-9,14H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXSXZPRRBEVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCCN(CC)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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